molecular formula C10H15N3O B7762299 (2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No. B7762299
M. Wt: 193.25 g/mol
InChI Key: MHBRQJBUPBSCEI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one” is a research chemical with the CAS number 1006352-73-3 . Its molecular formula is C10H15N3O and it has a molecular weight of 193.25 .


Molecular Structure Analysis

The compound’s structure can be represented by the canonical SMILES string: CCN1C=CC(=N1)C(=O)C=CN©C . The InChI string is: InChI=1S/C10H15N3O/c1-4-13-8-5-9(11-13)10(14)6-7-12(2)3/h5-8H,4H2,1-3H3/b7-6+ .


Physical And Chemical Properties Analysis

The compound has a boiling point of 303.7±38.0 ℃ at 760 mmHg and a density of 1.0±0.1 g/cm3 . It also has a topological polar surface area of 38.1 .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-13-8-5-9(11-13)10(14)6-7-12(2)3/h5-8H,4H2,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBRQJBUPBSCEI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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